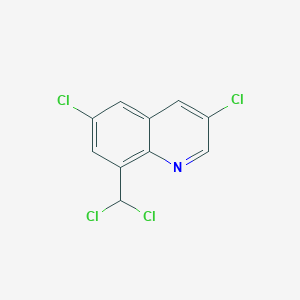

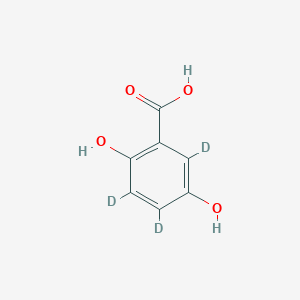

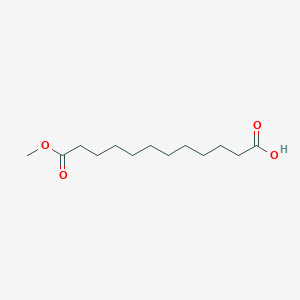

3,6-ジクロロ-8-(ジクロロメチル)キノリン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Levomepromazine hydrochloride, also known as methotrimeprazine, is a phenothiazine neuroleptic drug. It is primarily used as a low-potency antipsychotic with strong analgesic, hypnotic, and antiemetic properties. This compound is widely utilized in palliative care to manage intractable nausea, vomiting, and severe delirium or agitation in the final days of life .

科学的研究の応用

Levomepromazine hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a reagent in various chemical reactions and studies.

Biology: Studied for its effects on cellular processes and receptor interactions.

Medicine: Widely used in palliative care for symptom management, as well as in the treatment of schizophrenia and bipolar disorder.

Industry: Utilized in the pharmaceutical industry for the production of antipsychotic medications

作用機序

レボメプロマジン塩酸塩は、アドレナリン受容体、ドーパミン受容体、ヒスタミン受容体、ムスカリン性アセチルコリン受容体、セロトニン受容体など、さまざまな受容体をブロックすることによって効果を発揮します。この幅広い受容体遮断は、抗精神病作用、鎮痛作用、催眠作用、制吐作用に寄与しています。この化合物の抗精神病作用は、主に脳内のドーパミン受容体に対する拮抗作用によるものです .

類似化合物:

クロルプロマジン: 類似した特性を持つ別のフェノチアジン系抗精神病薬ですが、効力はより高いです。

プロメタジン: 強い抗ヒスタミン作用を持つフェノチアジン誘導体です。

ハロペリドール: 化学構造は異なるものの、類似した治療用途を持つ高力価の抗精神病薬です。

レボメプロマジン塩酸塩の独自性: レボメプロマジン塩酸塩は、その低力価と幅広い受容体遮断によって独特であり、緩和ケアにおいて、単一の薬剤で複数の症状を管理するのに特に役立ちます。その強い鎮静作用と制吐作用は、他の抗精神病薬とは異なります .

準備方法

Synthetic Routes and Reaction Conditions: Levomepromazine hydrochloride is synthesized through a series of chemical reactions involving phenothiazine as the core structure. The synthesis typically involves the following steps:

Nitration: Phenothiazine is nitrated to introduce a nitro group.

Reduction: The nitro group is reduced to an amino group.

Alkylation: The amino group is alkylated to form the final product.

Industrial Production Methods: In industrial settings, the production of levomepromazine hydrochloride involves large-scale chemical synthesis under controlled conditions. The process includes:

Reaction Vessels: Large reaction vessels are used to carry out the nitration, reduction, and alkylation steps.

Purification: The product is purified using techniques such as crystallization and filtration to ensure high purity.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product.

化学反応の分析

反応の種類: レボメプロマジン塩酸塩は、以下を含むさまざまな化学反応を起こします。

酸化: 化合物は酸化されてスルホキシドを生成することができます。

還元: 還元反応は、ニトロ基をアミノ基に変換することができます。

置換: 置換反応は、フェノチアジンコアで起こる可能性があります。

一般的な試薬と条件:

酸化: ジペルオキシアジピン酸が酸化剤として一般的に使用されます。

還元: 触媒の存在下での水素ガスが還元反応に使用されます。

置換: ハロアルカンがアルキル化反応に使用されます。

生成される主な生成物:

スルホキシド: 酸化反応中に生成されます。

アミノ誘導体: 還元反応中に生成されます。

アルキル化生成物: 置換反応中に生成されます.

4. 科学研究への応用

レボメプロマジン塩酸塩は、科学研究において幅広い用途を持っています。

化学: さまざまな化学反応や研究における試薬として使用されます。

生物学: 細胞プロセスや受容体相互作用に対する影響について研究されています。

医学: 緩和ケアにおける症状管理、ならびに統合失調症や躁うつ病の治療に広く使用されています。

類似化合物との比較

Chlorpromazine: Another phenothiazine antipsychotic with similar properties but higher potency.

Promethazine: A phenothiazine derivative with strong antihistamine properties.

Haloperidol: A high-potency antipsychotic with a different chemical structure but similar therapeutic uses.

Uniqueness of Levomepromazine Hydrochloride: Levomepromazine hydrochloride is unique due to its low potency and broad receptor blockade, making it particularly useful in palliative care for managing multiple symptoms with a single medication. Its strong sedative and antiemetic properties set it apart from other antipsychotics .

特性

IUPAC Name |

3,6-dichloro-8-(dichloromethyl)quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl4N/c11-6-1-5-2-7(12)4-15-9(5)8(3-6)10(13)14/h1-4,10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WODZEOBSBQWQBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C=NC2=C(C=C1Cl)C(Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl4N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40517905 |

Source

|

| Record name | 3,6-Dichloro-8-(dichloromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84087-44-5 |

Source

|

| Record name | 3,6-Dichloro-8-(dichloromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

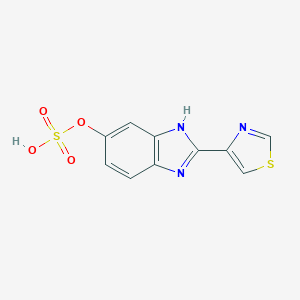

![1-Methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B30130.png)

![3-Benzyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B30167.png)

![2-[[(3R)-3-(4-fluorophenyl)-3-(4-phenylphenoxy)propyl]-methylamino]acetic acid;hydrochloride](/img/structure/B30177.png)